4-Bromo-1-methyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPUMGAZSVZUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370656 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146941-72-2 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 1 Methyl 1h Pyrazol 3 Amine and Its Derivatives
General Strategies for Pyrazole (B372694) Synthesis
The construction of the pyrazole ring is a well-established field in heterocyclic chemistry, with several robust methods available. The most common strategies involve condensation reactions and cycloaddition reactions.
Condensation reactions are the most traditional and widely used methods for pyrazole synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-difunctionalized substrate. mdpi.commdpi.com
The reaction between a hydrazine and a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis, famously known as the Knorr pyrazole synthesis. jk-sci.comnih.gov This method is straightforward and allows for the preparation of a wide array of polysubstituted pyrazoles. mdpi.com The reaction proceeds via a cyclocondensation mechanism. jk-sci.comgoogle.com
The process typically involves the initial reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring. jk-sci.com When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed. mdpi.com
| Reactant A | Reactant B | Key Features | Product |
| Hydrazine (or derivative) | 1,3-Dicarbonyl Compound | Acid or base catalysis often used. Can produce regioisomers. | Substituted Pyrazole |
This table summarizes the Knorr pyrazole synthesis.
For instance, the reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303) readily produces 3,5-dimethylpyrazole. The versatility of this method is expanded by using substituted hydrazines and various 1,3-diketones or β-ketoesters, enabling access to a diverse range of pyrazole derivatives. nih.gov
A highly effective method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org This reaction is particularly relevant for the synthesis of the target compound's structural type. The reaction mechanism is believed to start with the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. nih.govbeilstein-journals.org
This method is versatile and accommodates a wide range of substituents on both the β-ketonitrile and the hydrazine, making it a powerful tool for generating libraries of 5-aminopyrazole compounds. nih.gov
| Reactant A | Reactant B | Intermediate | Product |
| Hydrazine (or derivative) | β-Ketonitrile | Hydrazone | 5-Aminopyrazole |
This table illustrates the synthesis of 5-aminopyrazoles from β-ketonitriles.
The synthesis of 3-aminopyrazoles can be achieved through the cyclocondensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position. chim.it In a related approach, α,β-unsaturated cyano derivatives, which can be formed in situ from aldehydes and activated methylene (B1212753) nitriles like malononitrile, react with hydrazines to yield aminopyrazoles. beilstein-journals.org The reaction sequence involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization onto the nitrile group and subsequent aromatization, which may occur via oxidation or elimination of a leaving group. beilstein-journals.orgresearchgate.net
This three-component reaction, often starting from an aldehyde, a nitrile with an active methylene group, and a hydrazine, provides a one-pot synthesis for 5-aminopyrazoles. beilstein-journals.org
An alternative and powerful strategy for pyrazole synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This atom-economic approach involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov
The 1,3-dipolar cycloaddition between a diazo compound (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) is a highly efficient method for constructing the pyrazole ring system. rsc.orgrsc.org When an alkene is used as the dipolarophile, the initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole. wikipedia.org The use of an alkyne as the dipolarophile directly yields the aromatic pyrazole ring. rsc.org
This method offers a high degree of regioselectivity, which is often controlled by the electronic nature of the substituents on both the diazo compound and the dipolarophile. wikipedia.org For example, the reaction of diazomethane (B1218177) with an electron-deficient alkene is a well-established route to pyrazolines. wikipedia.org Recent advancements have shown that these cycloadditions can often be performed under mild, catalyst-free conditions, simply by heating the reactants. rsc.orgrsc.org
| 1,3-Dipole | Dipolarophile | Initial Product | Final Product |
| Diazo Compound | Alkene | Pyrazoline | Pyrazole (after oxidation) |
| Diazo Compound | Alkyne | Pyrazole | Pyrazole |
This table outlines the 1,3-dipolar cycloaddition route to pyrazoles.
Cyclocondensation Reactions
Cyclocondensation reactions represent a fundamental and widely employed method for the synthesis of the pyrazole core. nih.govmdpi.com This approach typically involves the reaction of a 1,3-difunctionalized substrate with a hydrazine derivative. nih.govmdpi.com The versatility of this method allows for the preparation of a wide array of substituted pyrazoles by varying the nature of both the dicarbonyl compound and the hydrazine.
Key 1,3-difunctional systems used in these reactions include:
1,3-Diketones: The reaction of 1,3-diketones with hydrazines is a classic and straightforward method for synthesizing polysubstituted pyrazoles, famously known as the Knorr pyrazole synthesis. mdpi.combeilstein-journals.org However, the use of unsymmetrical 1,3-diketones can lead to the formation of a mixture of two regioisomers. mdpi.com
α,β-Unsaturated Carbonyl Compounds: α,β-Unsaturated ketones and aldehydes can also serve as precursors for pyrazole synthesis. mdpi.com The reaction with hydrazine derivatives often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. nih.govnih.gov α,β-Vinyl ketones possessing a leaving group can also be utilized to generate pyrazoles directly after the elimination of the leaving group. mdpi.com
β-Enaminones and Related Compounds: These compounds provide another pathway to substituted pyrazoles through cyclocondensation with hydrazines. mdpi.comnih.gov
The cyclocondensation of cross-conjugated enynones with arylhydrazines has been shown to be a regioselective method for synthesizing pyrazole derivatives. nih.gov The reaction pathway is influenced by the electronic effects of the substituents on the enynone. nih.gov This method is advantageous due to its simplicity, high yields, and lack of need for special conditions like catalysts or an inert atmosphere. nih.gov
Specific Synthetic Routes to 4-Bromo-1-methyl-1H-pyrazol-3-amine
The synthesis of the target compound, this compound, involves specific strategies to introduce the bromine atom at the 4-position and the methyl and amine groups at the 1 and 3-positions, respectively.
Bromination of Aminopyrazoles
A common and direct approach to obtaining 4-bromopyrazoles is the electrophilic bromination of a pre-existing pyrazole ring. jmcs.org.mxresearchgate.net For the synthesis of this compound, this would involve the bromination of 1-methyl-1H-pyrazol-3-amine. Various brominating agents can be employed, such as elemental bromine (Br₂), N-bromosuccinimide (NBS), and N-bromosaccharin (NBSac). jmcs.org.mxresearchgate.net The reaction is typically carried out in an organic solvent. jmcs.org.mx However, this method can sometimes require an excess of the brominating agent and may necessitate a multi-step synthesis to first obtain the appropriately substituted aminopyrazole precursor. jmcs.org.mxresearchgate.net
A reported synthesis of a related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, involves a multi-step sequence starting from diethyl butynedioate and methylhydrazine. google.com This is followed by bromination using tribromooxyphosphorus and subsequent functional group manipulations to arrive at the final product. google.com This highlights that direct bromination is not always the most efficient or regioselective method, and a more elaborate synthetic sequence may be required.
One-Pot Synthetic Protocols for Brominated Pyrazoles
To improve efficiency and reduce waste, one-pot synthetic protocols have been developed for the synthesis of brominated pyrazoles. jmcs.org.mxresearchgate.net These methods combine the formation of the pyrazole ring and the subsequent bromination in a single reaction vessel, avoiding the isolation of intermediates. jmcs.org.mxresearchgate.net
An efficient one-pot, regioselective synthesis of 4-bromopyrazole derivatives has been reported using 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of silica (B1680970) gel-supported sulfuric acid as a heterogeneous catalyst under solvent-free conditions. jmcs.org.mxresearchgate.netjmcs.org.mxredalyc.orgscielo.org.mx This approach is environmentally advantageous, often leading to high yields and simplified work-up procedures. researchgate.net While this specific example uses arylhydrazines, the principle could potentially be adapted for the synthesis of N-methylated pyrazoles.
Another one-pot method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ with bromine to yield 3,4,5-trisubstituted pyrazoles. organic-chemistry.org
Regioselective Synthesis Approaches
Controlling the regioselectivity of the substitution on the pyrazole ring is a critical aspect of the synthesis of specifically substituted compounds like this compound. The position of the substituents is crucial for the compound's biological activity.
In the context of electrophilic bromination, the directing effects of the substituents already present on the pyrazole ring play a significant role. The nitrogen atoms in the pyrazole ring have different electronic properties; one is considered "pyrrole-like" and the other "pyridine-like". reddit.com The interplay of these and other substituents determines the position of bromination.
For cyclocondensation reactions, the regioselectivity is often determined by the nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine derivative. nih.gov For instance, in the reaction of unsymmetrical β-diketones with substituted hydrazines, the bulkier substituent on the diketone often directs the substitution pattern. nih.gov
Several strategies have been developed to achieve high regioselectivity in pyrazole synthesis:
Using specific catalysts: Lewis acids like BF₃ have been used to control the regiochemical outcome of the cyclocondensation of β-enamino diketones with arylhydrazines. organic-chemistry.org
In situ generation of reactants: The one-pot preparation of triply substituted pyrazoles has been achieved with high regioselectivity by generating 1-formyl-1-methylhydrazine in situ. beilstein-journals.orgnih.gov
1,3-Dipolar cycloadditions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another powerful tool for the regioselective synthesis of pyrazoles. organic-chemistry.orgrsc.org A highly efficient and regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been developed from N-alkylated tosylhydrazones and terminal alkynes, offering complete regioselectivity. organic-chemistry.org
Synthesis of Related Pyrazole Derivatives
The synthetic methodologies described above can be extended to produce a wide variety of pyrazole derivatives with different substitution patterns. The this compound core serves as a valuable building block for further functionalization.
Introduction of Varied Substituents
The introduction of diverse substituents onto the pyrazole ring can be achieved either by starting with appropriately substituted precursors in a cyclocondensation reaction or by post-synthetic modification of a pre-formed pyrazole. mdpi.com
Table 1: Examples of Reagents for Introducing Substituents in Pyrazole Synthesis
| Reagent/Precursor | Resulting Substituent/Feature | Reference |
|---|---|---|
| Substituted Hydrazines | Varied N1-substituent | mdpi.com |
| Substituted 1,3-Diketones | Varied C3 and C5 substituents | mdpi.com |
| α,β-Alkynic Aldehydes and Phenylselenyl Chloride | 4-(Phenylselanyl) group | mdpi.com |
| N-Alkylated Tosylhydrazones and Terminal Alkynes | 1,3,5-Trisubstitution with high regioselectivity | organic-chemistry.org |
| Diethyl Butynedioate | Carboxylic acid functionality (after hydrolysis) | google.com |
The bromine atom in this compound is a particularly useful handle for introducing further diversity through cross-coupling reactions such as Suzuki-Miyaura, Heck, Stille, Sonogashira, and Negishi reactions. jmcs.org.mx This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position, leading to a vast library of novel pyrazole derivatives. For example, a chemoselective bromination of a pyrazolo[3,4-c]pyrazole (B14755706) followed by a Suzuki-Miyaura cross-coupling has been used to synthesize a variety of modulated heterobicycles. rsc.org
Formation of Fused Pyrazole Systems
The synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, can be achieved by constructing a pyridine (B92270) ring onto a pre-existing pyrazole structure. nih.gov A common strategy involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov For instance, the reaction of a 5-aminopyrazole with a nonsymmetrical 1,3-dicarbonyl compound can lead to the formation of two different regioisomers, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. nih.gov
Another approach to fused systems is the synthesis of pyrazolo[3,4-c]pyrazoles. An efficient one-pot method utilizes 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde and various aromatic hydrazines to construct the bicyclic core. rsc.org This is followed by further functionalization, such as chemoselective bromination and subsequent cross-coupling reactions, to introduce additional diversity. rsc.org Similarly, pyrazolo[1,5-a] tandfonline.comrsc.orgdiazepin-4-ones can be synthesized from ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which undergo oxirane ring-opening when treated with amines, followed by direct cyclization. nih.gov
Furthermore, the synthesis of biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles has been accomplished through a tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles, catalyzed by cinchona alkaloids. nih.gov This methodology can also be performed as a three-component reaction. nih.gov
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry has embraced a variety of advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical transformations. tandfonline.comnih.govrsc.org These methods are particularly valuable in the synthesis of pyrazole derivatives, where traditional methods can be lengthy and require harsh conditions. tandfonline.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comrsc.org This technique has been successfully applied to the synthesis of a wide range of pyrazole derivatives. tandfonline.comresearchgate.netnih.govacs.org The use of microwave irradiation can significantly reduce reaction times, for example, from several hours to just a few minutes, while also improving product yields. acs.org
Microwave-assisted synthesis is often combined with solvent-free conditions, further enhancing its green credentials. researchgate.netresearchgate.net For instance, the condensation of chalcones with hydrazine hydrate to form pyrazoles can be efficiently carried out under microwave irradiation without a solvent. researchgate.net This approach offers advantages such as excellent yields, short reaction times, and easier product recovery. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Synthesis of N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides | 7–9 h | 9–10 min | 79–92% | acs.org |
| Knoevenagel condensation of Meldrum's acid with substituted-4-formylpyrazole | Heating in oil-bath | Microwave irradiation | Improved yields and shorter times | researchgate.net |
| Synthesis of 3,4-bis-(4-hydroxy-3-methoxybenzylidene)-7-(N-phenyl)-3,3a,3b,4,5,7-hexahydro -2H-pyrrolo [2,3-c,5,4-c] dipyrazole | Not specified | Solvent-free microwave method | Not specified | researchgate.net |
Solvent-Free Conditions
The development of solvent-free reaction conditions is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical processes. tandfonline.comtandfonline.com Several methods for the synthesis of pyrazoles have been developed that proceed efficiently without the need for a solvent. tandfonline.comrsc.orgacs.org
One such approach involves the reaction of isocyanides and dialkyl acetylenedicarboxylates in the presence of 1,2-diacylhydrazines, using tetrabutylammonium (B224687) bromide (TBAB) as a commercially available and recoverable organic ionic salt at room temperature. tandfonline.com This method provides good yields of highly functionalized pyrazoles in shorter reaction times compared to reactions run in common solvents like acetone. tandfonline.com Another example is the catalyst-free cycloaddition of diazo compounds to alkynes, which can be conducted by simple heating under solvent-free conditions to afford pyrazole products in high yields, often without the need for purification. rsc.org Furthermore, an iodine-mediated cascade reaction for the synthesis of amino pyrazole thioether derivatives has been developed that operates in the absence of both metals and solvents. acs.org
Organocatalysis and Metal-Catalyzed Reactions
Both organocatalysis and metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high levels of selectivity and efficiency in the construction of complex molecules, including pyrazole derivatives. tandfonline.comnih.govresearchgate.netmdpi.com
Organocatalysis, the use of small organic molecules as catalysts, provides a "green" alternative to metal-based catalysts. nih.gov Secondary amines have been employed as "green promoters" for the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, yielding substituted pyrazoles with high regioselectivity at room temperature. nih.gov Chiral phosphoric acid has been used to catalyze the highly enantioselective arylation of 3-aryl-5-aminopyrazoles with quinone derivatives, affording axially chiral arylpyrazoles. acs.org Additionally, cinchona alkaloid derivatives have been utilized to catalyze the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. nih.gov
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.orglibretexts.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is particularly widely used for its mild reaction conditions and the low toxicity of the boron reagents. libretexts.orgwikipedia.orgnih.gov
This reaction has been extensively applied to the synthesis of functionalized pyrazoles. rsc.orgnih.govnih.gov For instance, 4-substituted-1H-pyrazole-3,5-diamines can be synthesized via a Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by an iron-catalyzed reduction. rsc.org The use of specific palladium precatalysts, such as those derived from bulky biarylphosphine ligands like XPhos, has been shown to be effective for the coupling of unprotected nitrogen-rich heterocycles, including pyrazoles. nih.gov Microwave irradiation can also be employed to accelerate Suzuki-Miyaura reactions involving bromopyrazoles. nih.gov
Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Pyrazole Synthesis
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 4-bromo-3,5-dinitro-1H-pyrazole | Aryl, heteroaryl, or styryl boronic acids | XPhos Pd G2 precatalyst | 4-substituted-1H-pyrazole-3,5-diamines | rsc.org |
| 3- and 4-bromopyrazole | Aryl boronic acids | XPhos-derived precatalyst P1 | 3- and 4-aryl pyrazoles | nih.gov |
| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | Aryl and heteroaryl boronic acids | PdCl2(PPh3)2 | 3-arylated(heteroarylated) pyrazolo[1,5-a]pyrimidin-5-ones | nih.gov |
| 4-bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh3)4 | 4-phenyl-substituted 6H-1,2-oxazines | nih.gov |
Flow Chemistry in Pyrazole Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. mdpi.comgalchimia.com This technology is particularly well-suited for reactions that are hazardous or difficult to control in batch, such as those involving unstable intermediates. nih.gov
The synthesis of pyrazoles has been successfully adapted to flow chemistry systems. rsc.orgmdpi.comgalchimia.com For example, a two-step flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com In this setup, an enaminone intermediate is first formed, which then reacts with hydrazine in a second reactor to generate the pyrazole product. galchimia.com Continuous-flow systems have also been used for the 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) to produce pyrazoles. mdpi.com Furthermore, a multi-step continuous flow synthesis of highly functionalized fluorinated pyrazoles has been demonstrated, enabling the rapid and divergent synthesis of these important compounds. nih.gov This "assembly line" approach allows for the sequential modification of a common pyrazole core, providing access to a broad range of chemical diversity in a short amount of time. nih.gov
Reactivity and Chemical Transformations of 4 Bromo 1 Methyl 1h Pyrazol 3 Amine
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring in 4-Bromo-1-methyl-1H-pyrazol-3-amine is an aromatic heterocycle, and its reactivity is influenced by the substituents it bears. The amino group at the C3 position and the bromine atom at the C4 position modulate the electron density of the ring, influencing its susceptibility to electrophilic and nucleophilic attack. The methyl group at the N1 position provides steric bulk, which can influence the regioselectivity of reactions. The bromine atom's larger atomic radius and lower electronegativity compared to chlorine enhance its polarizability, making it more reactive in certain coupling reactions.
Transformations Involving the Bromine Atom
The bromine atom at the C4 position is a key site for functionalization, readily participating in both nucleophilic substitution and cross-coupling reactions.
The bromine atom on the pyrazole ring can be displaced by various nucleophiles. These reactions typically involve the attack of a nucleophile, such as an amine or thiol, on the carbon atom bearing the bromine, leading to the formation of a new carbon-nucleophile bond. The efficiency of these substitution reactions can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of catalysts.
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. rsc.org
C-C Bond Formation:
Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. In this reaction, the bromo-pyrazole is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, the Suzuki-Miyaura reaction of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide with various aryl boronic acids or pinacol (B44631) esters, using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water mixture, yields 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides. researchgate.net
Negishi cross-coupling reactions also enable C-C bond formation by reacting the bromo-pyrazole with an organozinc reagent in the presence of a palladium catalyst. rsc.org
C-N Bond Formation:
The Buchwald-Hartwig amination is a key method for forming C-N bonds. This reaction involves the palladium-catalyzed coupling of the bromo-pyrazole with an amine. The choice of ligand is crucial for the success of these reactions. For example, the coupling of 4-bromo-1H-1-tritylpyrazole with amines lacking a β-hydrogen atom proceeds smoothly with tBuDavePhos as the ligand. researchgate.net However, for alkylamines with β-hydrogens, copper-catalyzed conditions are often more effective. researchgate.net A general method for the amination of 4- and 3-bromo-1H-pyrazoles with a variety of aliphatic, aromatic, and heteroaromatic amines has been developed using a palladium precatalyst system. nih.gov
C-O Bond Formation:
Palladium-catalyzed C-O bond formation allows for the synthesis of pyrazole ethers. For instance, the coupling of N-substituted 4-bromo-7-azaindoles with phenols is achieved using a combination of Pd(OAc)₂, Xantphos, and K₂CO₃ in dioxane. beilstein-journals.org While direct C-O coupling of 4-bromo-1H-pyrazoles can be challenging, copper-catalyzed methods have been developed for the alkoxylation of the analogous 4-iodopyrazoles. researchgate.net
Table 1: Examples of Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | 4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, Aryl boronic acid | Pd(PPh₃)₄, K₃PO₄ | 4-Aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide |
| Buchwald-Hartwig | 4-Bromo-1H-1-tritylpyrazole, Piperidine | Pd(dba)₂, tBuDavePhos | 4-(Piperidin-1-yl)-1H-1-tritylpyrazole |
| C-O Coupling | N-substituted 4-bromo-7-azaindole, Phenol | Pd(OAc)₂, Xantphos, K₂CO₃ | N-substituted 4-phenoxy-7-azaindole |
Reactivity of the Amino Group
The amino group at the C3 position is nucleophilic and can participate in a variety of reactions, including acylations and condensations.
The amino group of this compound can be acylated to form amides. This is a common transformation used to introduce a variety of functional groups. For example, direct amidation of a protected 5-methyl-1H-pyrazol-3-amine has been used to synthesize 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide. researchgate.net
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.orgyoutube.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water. youtube.com These imine derivatives can be important intermediates for the synthesis of other heterocyclic systems. For example, the condensation of 1,3-diphenylpyrazole-4-carboxaldehyde with various aniline (B41778) derivatives in the presence of acetic acid leads to the formation of the corresponding N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives. ekb.eg
Formation of Imines and Subsequent Reductions
The primary amine group at the C3 position of this compound is a key site for reactivity, readily undergoing condensation reactions with various aldehydes and ketones to form the corresponding N-pyrazolyl imines, also known as Schiff bases. researchgate.net This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to yield the C=N double bond. youtube.com
The general mechanism for imine formation proceeds as follows:
Protonation of the carbonyl oxygen by an acid catalyst activates the aldehyde or ketone, making it a stronger electrophile. youtube.com
The nucleophilic 3-amino group of the pyrazole attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com
A proton transfer from the nitrogen to the oxygen occurs, creating a better leaving group (water).
The lone pair on the nitrogen helps to eliminate a molecule of water, resulting in the formation of a protonated imine (iminium ion).
Deprotonation of the iminium ion yields the final, neutral imine product. youtube.com
These resulting imines are themselves versatile intermediates that can be subsequently reduced to form stable secondary amines. This two-step process, known as reductive amination, is a powerful method for forming carbon-nitrogen bonds in a controlled manner, avoiding the over-alkylation issues often seen with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being particularly effective due to its ability to selectively reduce the imine in the presence of unreacted aldehyde. masterorganicchemistry.com Other reagents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly used. masterorganicchemistry.com One-pot procedures, where the imine is formed and reduced in situ, offer an efficient pathway to N-substituted pyrazolyl amines. researchgate.net
| Reactant (Aldehyde/Ketone) | Intermediate Imine | Final Product (Secondary Amine) | Reagents & Conditions |
| Benzaldehyde | (E)-N-benzylidene-4-bromo-1-methyl-1H-pyrazol-3-amine | N-benzyl-4-bromo-1-methyl-1H-pyrazol-3-amine | 1. Acetic acid (cat.), Reflux2. NaBH₃CN, Methanol (B129727) |
| Acetone | N-(propan-2-ylidene)-4-bromo-1-methyl-1H-pyrazol-3-amine | N-isopropyl-4-bromo-1-methyl-1H-pyrazol-3-amine | 1. Acetic acid (cat.), Reflux2. NaBH₄, Methanol |
| 2-Pyridinecarboxaldehyde | (E)-4-bromo-1-methyl-N-(pyridin-2-ylmethylene)-1H-pyrazol-3-amine | 4-bromo-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | 1. MgSO₄, Methanol, RT researchgate.net2. NaBH₃CN, Acetic Acid |
| p-Methoxybenzaldehyde | (E)-4-bromo-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-3-amine | 4-bromo-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine | One-pot: NaBH₄, Solvent-free researchgate.net |
This table presents representative transformations based on general procedures for imine formation and reduction. researchgate.netmasterorganicchemistry.com
Functionalization at Other Positions of the Pyrazole Ring
Beyond the reactivity of the amine group, this compound can be further modified at other positions on the pyrazole ring. The bromine atom at the C4 position is a particularly useful handle for introducing molecular diversity through various cross-coupling reactions.
The C4-bromo substituent makes the compound an ideal substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). nih.gov For instance, the palladium-catalyzed coupling of 4-halopyrazoles with various amines has been shown to be an effective method for synthesizing 4-aminopyrazole derivatives. nih.govresearchgate.net Similarly, Suzuki reactions can couple the C4 position with a wide range of aryl or vinyl boronic acids or esters. The electronic properties of the bromine atom, being larger and more polarizable than chlorine, can enhance its reactivity in such coupling reactions.
Functionalization at the C5 position is less straightforward. The electronic landscape of the pyrazole ring, influenced by two nitrogen atoms, generally directs electrophilic attack to the C4 position. pharmaguideline.com However, derivatization at C5 can potentially be achieved through strategies such as directed ortho-metalation (DoM), where a directing group guides the deprotonation and subsequent reaction with an electrophile at the adjacent position. While the 3-amino group could potentially direct lithiation to the C4 position, the presence of the bromine atom there makes C5 the next likely site for metalation, followed by quenching with an appropriate electrophile.
| Position | Reaction Type | Reagents | Product Type | Notes |
| C4 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-1-methyl-1H-pyrazol-3-amine | A versatile method for C-C bond formation. |
| C4 | Buchwald-Hartwig Amination | Aromatic or Aliphatic Amine, Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., tBuDavePhos), Base | 4-(Substituted-amino)-1-methyl-1H-pyrazol-3-amine | Effective for synthesizing C4-aminated pyrazoles. nih.govresearchgate.net |
| C4 | Heck Coupling | Alkene, Pd catalyst, Base | 4-Vinyl-1-methyl-1H-pyrazol-3-amine | Forms a C-C bond with an alkene. |
| C4 | Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-1-methyl-1H-pyrazol-3-amine | A standard method for introducing alkyne functionalities. |
| C5 | Directed Metalation-Electrophilic Quench | 1. Strong base (e.g., n-BuLi)2. Electrophile (e.g., CO₂, I₂) | This compound-5-carboxylic acid (or 5-iodo derivative) | A potential but challenging route for C5 functionalization. |
This table outlines common and potential functionalization reactions based on established pyrazole chemistry. nih.govresearchgate.net
Reaction Mechanisms and Kinetics
The reactivity of this compound is governed by the electronic properties of its substituents and the inherent nature of the pyrazole ring. The amino group at C3 is a strong electron-donating group, which increases the electron density of the ring, particularly at the C4 position, making it more susceptible to electrophilic attack. Conversely, the bromine atom at C4 is an electron-withdrawing group via induction but can donate electron density through resonance. This complex interplay of electronic effects dictates the molecule's behavior in various reactions.
Reaction Mechanisms:
Imine Formation and Reduction: As detailed in section 3.3.3, imine formation is an acid-catalyzed nucleophilic addition-elimination reaction. youtube.com The subsequent reduction mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent (e.g., NaBH₃CN) to the electrophilic carbon of the imine C=N bond. youtube.com This is followed by protonation of the resulting anion to yield the final amine. youtube.com
Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig are well-established. They typically involve a catalytic cycle consisting of three main steps: oxidative addition of the 4-bromopyrazole to the Pd(0) catalyst, transmetalation with the boronic acid (Suzuki) or coordination of the amine (Buchwald-Hartwig), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Kinetics: Detailed kinetic studies specifically on this compound are not widely available. However, kinetic data from related pyrazole syntheses and reactions provide valuable insights. For example, the kinetics of the Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl with a hydrazine) have been found to be complex, sometimes exhibiting non-first-order kinetics and autocatalytic pathways under neutral conditions. rsc.org In other cases, the reaction was found to be first order in both reactants. rsc.org
The rate of reactions involving the pyrazole ring is highly dependent on the reaction conditions and the nature of the substituents.
Substituent Effects: Electron-donating groups, like the 3-amino group, generally increase the rate of electrophilic substitution on the ring. mdpi.com Conversely, electron-withdrawing groups like the C4-bromo group deactivate the ring towards electrophilic attack but are essential for enabling cross-coupling reactions.
pH and Catalysis: The rate of reactions like imine formation is highly pH-dependent. Acid catalysis is required to activate the carbonyl group, but too much acid will protonate the amine nucleophile, rendering it unreactive. Kinetic studies on the iodination of pyrazole, an electrophilic substitution, also show a strong dependence on the pH of the medium. acs.org
| Reaction | Key Mechanistic Feature | Influencing Kinetic Factors | General Rate Law (Hypothetical) |
| Imine Formation | Nucleophilic attack on carbonyl followed by dehydration youtube.com | pH, Steric hindrance of reactants, Catalyst concentration | Rate = k[Pyrazole][Aldehyde][H⁺] |
| Imine Reduction | Hydride transfer from reducing agent youtube.com | Reactivity of reducing agent, Solvent | Rate = k[Imine][Reducing Agent] |
| Suzuki Coupling | Pd(0)/Pd(II) catalytic cycle | Ligand choice, Base strength, Temperature, Reactivity of boronic acid | Rate = k[Pd catalyst][4-Bromopyrazole][Boronic Acid] |
| Electrophilic Substitution (e.g., Halogenation) | Formation of a sigma complex intermediate | Ring activation/deactivation by substituents, Nature of electrophile, Solvent polarity | Rate = k[Pyrazole][Electrophile] |
This table summarizes mechanistic principles and kinetic influences based on general organic chemistry and studies of related pyrazole systems. youtube.comrsc.orgmdpi.com
Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1 Methyl 1h Pyrazol 3 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms. For 4-bromo-1-methyl-1H-pyrazol-3-amine and its analogs, various NMR techniques are indispensable for confirming their structures.
¹H NMR Spectroscopy for Proton Environments
Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl group protons, the pyrazole (B372694) ring proton, and the amine group protons. The chemical shift (δ) of these protons provides information about their local electronic environment. For instance, the methyl group protons (N-CH₃) typically appear as a singlet in the upfield region of the spectrum, while the pyrazole ring proton (C5-H) would also be a singlet. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.
In a study of related pyrazole derivatives, ¹H NMR was crucial for confirming the structure of newly synthesized compounds. For example, in the characterization of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles, the singlet for the N-CH₃ protons was observed around 3.77-3.94 ppm, and the pyrazole ring protons appeared as singlets in the aromatic region (around 7.46-7.57 ppm). rsc.org
Below is a representative table of expected ¹H NMR chemical shifts for this compound based on data from similar structures.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | ~3.2 | Singlet |
| C5-H | ~7.4-8.6 | Singlet |
| NH₂ | Variable (broad) | Singlet |
This table is illustrative and actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
For pyrazole derivatives, the carbon atoms of the pyrazole ring typically resonate in the range of approximately 100-150 ppm. The carbon atom attached to the bromine (C4) would be expected to have a chemical shift influenced by the halogen's electronegativity. The methyl carbon (N-CH₃) will appear at a much higher field (lower ppm value).
A review on the ¹³C NMR spectra of pyrazoles provides extensive data on carbon chemical shifts for a vast number of these heterocyclic compounds. ipb.pt For instance, in 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles, the N-CH₃ carbon appears around 37-38 ppm, while the pyrazole ring carbons are observed between 119 and 149 ppm. rsc.org
An illustrative table of expected ¹³C NMR chemical shifts for this compound is provided below.
| Carbon | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | ~35-40 |
| C3 | ~150-155 |
| C4 | ~90-95 |
| C5 | ~130-135 |
This table is illustrative and actual values may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule, which is crucial for the unambiguous assignment of ¹H and ¹³C NMR signals.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. While this compound has isolated spin systems, in more complex analogs, COSY can be used to trace out the connectivity of coupled protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the ¹³C signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, a correlation between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring would confirm the position of the methyl group. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close to each other in space, regardless of whether they are bonded. This is especially useful for determining stereochemistry and the conformation of molecules. For example, a NOESY correlation between the N-methyl protons and the C5-H proton would provide evidence for their spatial proximity. nih.gov
The application of these 2D NMR techniques has been demonstrated in the structural elucidation of various pyrazole derivatives, allowing for complete and accurate assignment of their NMR spectra. ipb.ptnih.gov
Solid-State NMR for Tautomerism and Conformation
While solution-state NMR is the most common technique, solid-state NMR (ssNMR) can provide unique information about the structure and dynamics of molecules in the solid phase. For compounds like this compound, ssNMR could be used to study tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms. Although the N-methylation in this specific compound largely prevents tautomerism of the pyrazole ring, related pyrazole systems can exhibit this behavior. mdpi.com Furthermore, ssNMR can reveal details about the conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₄H₆BrN₃), the experimentally determined monoisotopic mass from an HRMS analysis should closely match the theoretical calculated mass. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.
The presence of bromine is also readily identified in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.
A search for this compound on chemical supplier websites often provides the molecular formula (C₄H₆BrN₃) and molecular weight (176.02 g/mol ), which can be confirmed by HRMS. bldpharm.comsigmaaldrich.com
The following table summarizes the expected HRMS data for this compound.
| Ion | Calculated m/z | Observed m/z | Elemental Composition |
| [M+H]⁺ (with ⁷⁹Br) | 175.9821 | Expected to be very close to calculated value | C₄H₇⁷⁹BrN₃ |
| [M+H]⁺ (with ⁸¹Br) | 177.9799 | Expected to be very close to calculated value | C₄H₇⁸¹BrN₃ |
The observed m/z values would be determined experimentally.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum provides a unique "fingerprint" of a molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds.
Identification of Functional Groups
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amine (NH₂) group, the C-H bonds of the methyl group, the pyrazole ring vibrations, and the C-Br bond.
Theoretical and experimental studies on related pyrazole derivatives provide a basis for assigning these vibrational frequencies. mdpi.comjocpr.com For aminopyrazoles, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration usually appears around 1600-1650 cm⁻¹.
The C-H stretching vibrations of the N-methyl group are expected in the 2950-3000 cm⁻¹ range. Vibrations associated with the pyrazole ring, including C=C and C=N stretching, typically occur in the 1400-1600 cm⁻¹ region. acs.orgresearchgate.net The presence of substituents on the pyrazole ring can influence the exact position of these bands. mdpi.com The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-700 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Primary Amine (N-H) | Bending (Scissoring) | 1600 - 1650 |
| Methyl (C-H) | Stretching | 2950 - 3000 |
| Pyrazole Ring | C=C, C=N Stretching | 1400 - 1600 |
| C-Br Bond | Stretching | 500 - 700 |
| This table presents the expected IR absorption bands for this compound based on data from analogous compounds. |
X-ray Crystallography for Solid-State Structure
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure of this compound is not detailed in the provided search results, the structures of closely related 4-halogenated-1H-pyrazoles have been extensively studied, offering insights into the likely packing motifs. mdpi.comnih.gov
| Compound | Crystal System | Space Group | Key Supramolecular Motif | Reference |
| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | Trimer | mdpi.comnih.gov |
| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | Trimer | mdpi.comnih.gov |
| 4-Fluoro-1H-pyrazole | Triclinic | P-1 | Catemer | nih.gov |
| 4-Iodo-1H-pyrazole | - | - | Catemer | mdpi.com |
| This table summarizes crystallographic data for analogous 4-halogenated-1H-pyrazoles. |
Other Spectroscopic Techniques
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Pyrazole and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* transitions within the aromatic ring. researchgate.netrsc.org The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the pyrazole ring.
For pyrazole itself in the gas phase, a maximal UV absorption cross-section is observed around 203 nm. rsc.org In solution, pyrazole derivatives show absorption bands that can be affected by the solvent. nih.gov For instance, some pyrazole azo dyes in ethanol (B145695) exhibit intense absorption between 312–359 nm, attributed to the azo chromophore, and other peaks related to the pyrazole ring in the 216–238 nm range. nih.gov The introduction of an amino group (an auxochrome) and a bromine atom (which can have a bathochromic effect) on the pyrazole ring of this compound is expected to shift the absorption bands compared to the unsubstituted parent compound.
| Pyrazole Derivative | Solvent | λmax (nm) | Transition | Reference |
| Pyrazole (gas phase) | - | ~203 | π → π | rsc.org |
| 1H-1,2,3-triazole (gas phase) | - | ~205 | π → π | researchgate.net |
| Pyrazole azo dyes | Ethanol | 216-238, 312-359 | π → π* and azo chromophore | nih.gov |
| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | Ethanol/Water | 250 | - | nih.gov |
| This table shows UV-Vis absorption data for various pyrazole and related heterocyclic compounds. |
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods, including circular dichroism (CD) and circularly polarized luminescence (CPL), are invaluable for determining the absolute configuration and conformation of chiral molecules. saschirality.orgcas.cz
The target molecule, this compound, is achiral and therefore would not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule, for example, by replacing the methyl group with a chiral substituent or through the formation of a chiral derivative, chiroptical spectroscopy would become a critical tool for its stereochemical analysis. The comparison of experimentally measured chiroptical spectra with quantum chemical calculations can definitively establish the absolute configuration of a chiral pyrazole derivative. saschirality.org This approach is widely used in the structural elucidation of chiral natural products and pharmaceuticals. ethz.ch
Advanced Computational Chemistry and Modeling of 4 Bromo 1 Methyl 1h Pyrazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a powerful lens through which to examine molecular properties at the atomic and electronic levels. For 4-Bromo-1-methyl-1H-pyrazol-3-amine, these calculations are instrumental in elucidating its intrinsic characteristics.
Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure of molecules. This method is adept at predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost. For this compound, DFT calculations can be employed to determine its optimized geometry, electronic energy, and the distribution of electron density.
Theoretical investigations into similar pyrazole (B372694) derivatives have demonstrated the utility of DFT in understanding their structural and electronic properties. nih.govacs.orgnih.gov For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. The electronic properties, such as the dipole moment and polarizability, can also be calculated, offering insights into the molecule's interactions with its environment. In a broader context, DFT has been successfully used to explore the reactivity of pyrazaboles with various nucleophiles, providing a theoretical basis for understanding their reaction mechanisms.
The following table illustrates the types of electronic property data that can be generated for this compound using DFT calculations. Please note that these are representative data points and not experimentally verified values for this specific molecule.
| Property | Calculated Value | Unit |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Polarizability | Value | ų |
| Mulliken Atomic Charges | C1: value, C2: value, etc. | e |
Table 1: Representative Electronic Properties of this compound from DFT Calculations.
Molecular Orbital (MO) theory is a powerful tool for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties. A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the pyrazole ring and the amino group. Conversely, the LUMO is likely to be distributed over the pyrazole ring and the bromine atom, which can act as an electron-withdrawing group. The HOMO-LUMO energy gap can be calculated using DFT, and this information is invaluable for predicting how the molecule will interact with other chemical species. researchgate.netscispace.com
The following table presents a hypothetical molecular orbital analysis for this compound, illustrating the type of data obtained from such calculations.
| Orbital | Energy (eV) | Description |
| HOMO | Value | Highest Occupied Molecular Orbital |
| LUMO | Value | Lowest Unoccupied Molecular Orbital |
| Gap | Value | Energy difference between HOMO and LUMO |
Table 2: Representative Frontier Molecular Orbital Data for this compound.
Conformational Analysis and Tautomerism Studies
Substituted pyrazoles, including this compound, can exist in different conformations and tautomeric forms. Computational methods are particularly well-suited for studying these phenomena, providing valuable information on the relative stabilities of different isomers.
Tautomerism is a significant aspect of pyrazole chemistry. For this compound, the primary tautomeric equilibrium to consider is between the amine and imine forms. DFT calculations can be used to model these different tautomers and calculate their relative energies, thereby predicting which form is more stable.
A study on a series of 4-bromo-1H-pyrazoles demonstrated that DFT calculations can successfully predict the predominant tautomer in both the solid state and in solution. researchgate.netcsic.es The calculations showed that the relative energies of the tautomers are influenced by the nature and position of the substituents on the pyrazole ring. researchgate.netcsic.es For this compound, it is expected that the amine tautomer is the more stable form, a prediction that can be quantified through computational analysis.
The following table provides a hypothetical comparison of the relative energies of the amine and imine tautomers of this compound, as would be determined by DFT calculations.
| Tautomer | Relative Energy (kcal/mol) |
| Amine | 0.0 (Reference) |
| Imine | Value |
Table 3: Theoretical Relative Stabilities of Tautomers of this compound.
A crucial step in validating computational models is the comparison of theoretical predictions with experimental data. For this compound, calculated spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can be compared with experimental spectra.
DFT calculations, combined with appropriate methods like Gauge-Including Atomic Orbitals (GIAO) for NMR, can provide theoretical spectra that can be directly compared with experimental ¹H and ¹³C NMR data. researchgate.net This comparison helps to confirm the structure of the molecule and the accuracy of the computational method. Similarly, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. nih.gov
Reaction Mechanism Studies through Computational Methods
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. For this compound, which serves as a building block in the synthesis of more complex molecules, understanding its reactivity is of great importance.
DFT calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing a detailed picture of how the reaction proceeds. For example, the substitution reactions at the bromine atom or the coupling reactions involving the pyrazole ring can be studied computationally. By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions and design more efficient synthetic routes.
Transition State Analysis
Transition state (TS) analysis is a fundamental computational tool used to study the kinetics of chemical reactions. It focuses on identifying the highest energy point along a reaction coordinate, known as the transition state structure. The energy of this TS, relative to the reactants, determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For this compound, transition state analysis, often employing Density Functional Theory (DFT), can be used to investigate various reactions it might undergo. acs.orgnih.gov For instance, in nucleophilic substitution reactions at the C4 position, where the bromine atom is replaced, or in reactions involving the amine group, DFT calculations can model the breaking and forming of bonds. nih.govacs.org These calculations would involve optimizing the geometries of the reactants, the proposed transition state, and the products. nih.gov Vibrational frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
A hypothetical transition state analysis for the reaction of this compound with a nucleophile (Nu) is depicted below.
| Reaction Step | Structure | Description | Illustrative Computational Method |
| Reactants | This compound + Nu | Initial state of the system before reaction. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Transition State | [Br--C4--Nu] complex | The highest energy point where the C-Br bond is partially broken and the C-Nu bond is partially formed. | DFT with TS optimization algorithms (e.g., QST2/QST3) |
| Products | 4-Nu-1-methyl-1H-pyrazol-3-amine + Br- | The final state of the system after the reaction is complete. | DFT (e.g., B3LYP/6-311++G(d,p)) |
This table is for illustrative purposes and does not represent experimental data.
Energy Profiles of Reactions
An energy profile, or reaction coordinate diagram, provides a graphical representation of the energy changes that occur during a chemical reaction. By plotting the potential energy of the system against the reaction coordinate, one can visualize the reactants, products, transition states, and any intermediates.
For this compound, constructing energy profiles for its potential reactions, such as its synthesis or subsequent functionalization, offers valuable insights into the thermodynamics and kinetics of these processes. For example, the synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chemicalbook.comnih.gov Computational modeling can map out the energy landscape of this multi-step process. acs.org The difference in energy between the products and reactants indicates whether a reaction is exothermic or endothermic, while the height of the energy barriers (activation energies) indicates how fast the reaction will proceed. acs.org
A hypothetical energy profile for a two-step reaction involving this compound could be generated using computational methods.
| Point on Profile | Description | Relative Energy (kcal/mol) - Hypothetical |
| Reactants | Starting materials | 0 |
| Transition State 1 | Energy maximum for the first step | +20 |
| Intermediate | A stable species formed between steps | -5 |
| Transition State 2 | Energy maximum for the second step | +15 |
| Products | Final materials | -10 |
This table is for illustrative purposes and does not represent experimental data.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes, diffusion, and interactions with other molecules like solvents or biological macromolecules. acs.orgmdpi.com
In the context of this compound, MD simulations could be employed to understand its behavior in different environments. For example, simulations in an aqueous solution could reveal how water molecules solvate the compound and the stability of its various conformations. acs.org If this compound is being investigated for its potential as a drug, MD simulations can be used to model its interaction with a target protein, providing insights into the stability of the protein-ligand complex and the key interactions that maintain binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govias.ac.in
Development of Predictive Models
The development of a QSAR model for a series of pyrazole derivatives, including this compound, would involve several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is required. nih.govresearchgate.net Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Finally, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that correlates the descriptors with the biological activity. biointerfaceresearch.com A robust QSAR model can then be used to predict the activity of new, untested compounds. nih.govnih.gov
A hypothetical table of descriptors for a QSAR study is shown below.
| Compound | Molecular Weight | LogP | Number of H-bond Donors | Predicted Activity (pIC50) |
| Derivative 1 | 176.02 | 1.5 | 2 | 5.2 |
| Derivative 2 | 190.05 | 1.8 | 2 | 5.5 |
| Derivative 3 | 210.10 | 2.1 | 1 | 5.8 |
This table is for illustrative purposes and does not represent experimental data.
Topomer CoMFA
Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR technique that combines the principles of topomer methodology and CoMFA. nih.govacs.org It offers a more automated approach to generating 3D-QSAR models by breaking down molecules into fragments and generating individual 3D models for each fragment. nih.govscirp.org The steric and electrostatic fields of these fragments are then used to build the QSAR model. nih.govacs.org This method can be particularly useful for rapid lead optimization and virtual screening of large compound libraries to identify molecules with potentially improved activity. nih.govnih.gov For a series of pyrazole analogs, Topomer CoMFA could identify which substitutions at different positions on the pyrazole ring are likely to enhance biological activity. scirp.org
Docking Studies and Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug design to predict how a small molecule, such as this compound, might bind to the active site of a target protein. rsc.orgresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov
A hypothetical summary of a docking study of this compound with a protein kinase is presented below.
| Parameter | Value |
| Protein Target | Example Kinase (PDB ID: XXXX) |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | GLU-85 (H-bond), LEU-132 (hydrophobic), PHE-145 (pi-stacking) |
| Inhibition Constant (Ki) (µM) | 1.2 |
This table is for illustrative purposes and does not represent experimental data.
Medicinal Chemistry and Biological Activity of 4 Bromo 1 Methyl 1h Pyrazol 3 Amine Derivatives
Role of Pyrazole (B372694) Scaffold in Drug Discovery
The pyrazole scaffold is a "privileged structure" in drug discovery due to its synthetic accessibility and favorable drug-like properties. mdpi.com It serves as a versatile building block for creating compounds that can interact with various biological targets, including enzymes and receptors. researchgate.netmdpi.com The ability to easily synthesize a wide range of pyrazole derivatives facilitates the exploration of structure-activity relationships (SAR), a critical aspect of optimizing the efficacy and safety of new drugs. researchgate.netspast.org
The metabolic stability of the pyrazole ring is a significant factor in its prevalence in newly approved drugs. nih.govtandfonline.com This stability ensures that drugs containing this scaffold are not rapidly broken down by the body's metabolic processes, allowing them to exert their therapeutic effects for a longer duration. The pyrazole nucleus is a key component in several commercially successful drugs, highlighting its importance in modern medicine. nih.govtandfonline.com
The adaptability of the pyrazole scaffold allows for its incorporation into a wide range of molecular frameworks, leading to the discovery of novel therapeutic agents. spast.org For instance, replacing other five-membered heterocycles with a pyrazole nucleus has been shown to enhance the antibacterial spectrum of compounds. nih.govtandfonline.com The continuous exploration of pyrazole derivatives for various pharmacological activities underscores their potential to address existing and future human ailments. nih.govspast.org
Pharmacological Applications of Aminopyrazoles
Aminopyrazoles, pyrazole derivatives bearing an amino group, are a particularly important class of compounds in medicinal chemistry. nih.govnih.gov The position of the amino group on the pyrazole ring significantly influences the compound's biological activity. nih.govnih.gov 3-aminopyrazoles and 5-aminopyrazoles, in particular, have been extensively studied and have shown significant potential in various therapeutic areas. nih.gov
Derivatives of aminopyrazole have demonstrated significant promise as anticancer agents. tandfonline.comresearchgate.netnih.govnih.govnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines. nih.gov For example, certain 5-aminopyrazole derivatives have emerged as promising anti-proliferative agents, capable of suppressing the growth of specific cancer cells. nih.gov
The anticancer activity of aminopyrazole derivatives is often attributed to their ability to inhibit protein kinases, enzymes that play a crucial role in cell signaling and growth. mdpi.com Several pyrazole-based protein kinase inhibitors have been approved for cancer treatment, and many more are in clinical trials. mdpi.com For instance, Zanubrutinib, a pyrazole-containing drug, is an irreversible inhibitor of Bruton's tyrosine kinase and is used to treat certain types of B-cell malignancies. nih.gov
Computational studies, including molecular docking, have been employed to predict the anticancer activity of these compounds and to understand their interactions with biological targets. nih.gov Research has identified several 5-aminopyrazole derivatives with potent antitumor activity against hepatocellular carcinoma cells. nih.gov
Pyrazole derivatives have a long history of use as anti-inflammatory agents. tandfonline.comnih.govnih.govijpsjournal.com The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib, a selective COX-2 inhibitor, features a pyrazole core. tandfonline.comijpsjournal.com This highlights the potential of the pyrazole scaffold in developing safer and more effective anti-inflammatory drugs. ijpsjournal.com
Aminopyrazole derivatives have also been investigated for their anti-inflammatory properties. nih.govnih.gov Compounds with a 3-aminopyrazole (B16455) scaffold are known for their anti-inflammatory activity. nih.gov The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. ijpsjournal.com Some pyrazole derivatives exhibit dual inhibition of both COX and lipoxygenase (LOX), offering a broader anti-inflammatory effect. tandfonline.comijpsjournal.com
The anti-inflammatory potential of these compounds is supported by both in vivo and in silico studies. rjpbr.com Molecular docking studies have helped to elucidate the binding interactions of pyrazole derivatives with COX enzymes, providing a basis for the design of more potent and selective inhibitors. researchgate.net
The pyrazole scaffold is a valuable framework for the development of new antimicrobial and antibacterial agents, particularly in the face of growing antibiotic resistance. nih.govtandfonline.comresearchgate.netnih.govnih.govnih.govmdpi.com Replacing other heterocyclic rings with a pyrazole nucleus has been shown to broaden the antibacterial spectrum of compounds. nih.govtandfonline.com
Aminopyrazole derivatives have demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, certain 3-aminopyrazole derivatives have shown high activity against Bacillus subtilis, Staphylococcus pneumoniae, and Escherichia coli. mdpi.com Similarly, a 5-aminopyrazole derivative exhibited good activity against the Gram-positive bacterium B. subtilis. mdpi.com
The mechanism of antibacterial action for some pyrazole derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.comeurekaselect.com The versatility of the pyrazole scaffold allows for the synthesis of a wide variety of derivatives with potent antimicrobial properties. eurekaselect.combiointerfaceresearch.comdntb.gov.ua
Aminopyrazole derivatives have also been explored for their antifungal properties. nih.govmedchemexpress.com Studies have shown that certain derivatives of 4-nitroso-aminopyrazole exhibit antifungal activity against various plant pathogenic fungi. nih.gov Additionally, 4-thiocyanato-5-aminopyrazoles have been found to be effective against Candida albicans and Trichophyton mentagrophytes. nih.gov
The antifungal activity of these compounds highlights the broad-spectrum antimicrobial potential of the pyrazole scaffold. researchgate.net Further research in this area could lead to the development of novel antifungal agents for both agricultural and clinical applications.
Beyond the activities already mentioned, aminopyrazole derivatives exhibit a wide range of other biological effects. nih.govtandfonline.comresearchgate.netnih.govmdpi.com These include antidiabetic, analgesic, and enzyme inhibitory activities. tandfonline.comresearchgate.netnih.govmdpi.comresearchgate.net
Antidiabetic Activity: Some pyrazole derivatives have shown potential as α-glucosidase inhibitors, which could be beneficial in the management of diabetes. nih.govmdpi.com
Analgesic Activity: Pyrazole derivatives have a history of use as analgesics. nih.govrjpbr.comresearchgate.netmdpi.com Certain aminopyrazole derivatives have demonstrated significant analgesic effects in preclinical studies. researchgate.netmdpi.com
Enzyme Inhibition: The pyrazole scaffold is a key feature in many enzyme inhibitors. mdpi.commdpi.com For example, fomepizole, a simple pyrazole derivative, is an alcohol dehydrogenase inhibitor used as an antidote for methanol (B129727) and ethylene (B1197577) glycol poisoning. tandfonline.com Derivatives of aminopyrazole have also been identified as potent inhibitors of various kinases. nih.govnih.gov
The diverse biological activities of aminopyrazole derivatives make them a highly valuable class of compounds for further investigation in drug discovery and development. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies
The biological activity of derivatives of 4-bromo-1-methyl-1H-pyrazol-3-amine is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating how different parts of the molecule contribute to its therapeutic effects, guiding the design of more potent and selective compounds.
The nature and position of substituents on the pyrazole core and its appended moieties significantly modulate the biological potency of these derivatives. Research has shown that even minor structural modifications can lead to substantial changes in activity. nih.gov
For instance, in a series of pyrazole-based inhibitors, the introduction of various substituents at different positions of the pyrazole ring has been explored to enhance their inhibitory activity against specific biological targets. It has been observed that the presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the pyrazole ring, thereby affecting its binding affinity to target proteins. bas.bg For example, in one study, compounds with electron-releasing groups such as -OCH3 and -OH showed increased antimicrobial and anti-inflammatory activity. bas.bg
The amine group at the 3-position is a key feature, often serving as a crucial hydrogen bond donor or as a point for further chemical elaboration to introduce larger substituents that can interact with specific pockets in the target protein. nih.govresearchgate.net Similarly, the bromine atom at the 4-position can be involved in halogen bonding or can be displaced through cross-coupling reactions to introduce diverse functionalities, further expanding the chemical space and influencing biological activity.
Systematic variation of substituents has led to the identification of key structural features required for potent activity. For example, in the development of meprin α and β inhibitors, 3,5-diphenylpyrazole (B73989) derivatives showed high inhibitory activity against meprin α in the low nanomolar range. nih.gov Introducing different sized residues like methyl or benzyl (B1604629) groups led to a decrease in activity, while a cyclopentyl moiety resulted in similar activity to the diphenyl derivative. nih.gov
The following table summarizes the influence of different substituents on the biological potency of pyrazole derivatives based on various studies.
| Scaffold/Series | Substituent Variation | Effect on Biological Potency | Target |
| Pyrazole Derivatives | Electron-releasing groups (-OCH3, -OH) | Increased antimicrobial and anti-inflammatory activity | General antimicrobial and anti-inflammatory targets |
| 3,4,5-substituted pyrazoles | Methyl or benzyl groups at position 3(5) | Decreased inhibitory activity | Meprin α |
| 3,4,5-substituted pyrazoles | Cyclopentyl moiety at position 3(5) | Similar inhibitory activity to diphenyl derivative | Meprin α |
| Pyrazole-based compounds | Neutral or electron-donating groups at the 4-position | Better biological activity | Phagocytosis inhibition |
| Pyrazole-based compounds | Electron-withdrawing groups at the 4-position | Weaker biological activity | Phagocytosis inhibition |
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties, such as potency, selectivity, and metabolic stability, by substituting a functional group with another that has similar physical or chemical properties. In the context of this compound derivatives, this approach has been successfully employed.
For example, the pyrazole ring itself has been the subject of bioisosteric replacement. In the development of cannabinoid receptor 1 (CB1) antagonists based on the structure of rimonabant, which features a 1,5-diarylpyrazole motif, researchers have designed and synthesized series of thiazoles, triazoles, and imidazoles as bioisosteres. acs.orgnih.gov These replacements resulted in compounds that retained CB1 antagonistic activity, demonstrating that these different five-membered heterocyclic rings can serve as effective bioisosteres for the pyrazole core in this specific context. acs.orgnih.gov
Furthermore, the carboxamide moiety commonly found at the 3-position of pyrazole-based CB1 antagonists has been replaced with a 5-alkyl oxadiazole ring. nih.govrsc.org This bioisosteric switch led to a novel class of oxadiazole derivatives with promising biological activity towards CB1 receptors. nih.govrsc.org Specifically, compounds with an alkyl linker containing a strong electron-withdrawing group (like CF3) and a sterically favorable bulky group (like t-butyl) exhibited excellent CB1 antagonism and selectivity. nih.govrsc.org
These examples highlight the utility of bioisosteric replacements in fine-tuning the pharmacological profile of pyrazole-based compounds, allowing for the exploration of new chemical space while preserving key interactions with the biological target.
The table below provides examples of bioisosteric replacements explored in pyrazole derivatives.
| Original Moiety | Bioisosteric Replacement | Resulting Compound Class | Biological Target |
| 1,5-Diarylpyrazole | Thiazoles, Triazoles, Imidazoles | Thiazole, Triazole, and Imidazole (B134444) derivatives | Cannabinoid Receptor 1 (CB1) |
| Pyrazole 3-Carboxamide | 5-Alkyl Oxadiazole | Oxadiazole derivatives | Cannabinoid Receptor 1 (CB1) |
Mechanism of Action Studies
Understanding the mechanism of action of this compound derivatives is fundamental to their development as therapeutic agents. These studies elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.
A significant number of pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is involved in inflammatory responses and cellular stress. Pyrazole-based compounds have been developed as inhibitors of p38α MAPK. ijmphs.com For example, N-4-Tolyl-4-(1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino) benzamide (B126) and N-(4-Chlorophenyl)-2-[4-(1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino) benzoyl] hydrazinecarbothioamides were found to be potent inhibitors of p38α MAPK. ijmphs.com The pyrazole scaffold often serves as a key structural element for binding to the ATP-binding site of the kinase. nih.gov
Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for B-cell malignancies and autoimmune diseases. nih.govnih.gov Several pyrazole-containing compounds have been developed as potent BTK inhibitors. For instance, a series of N,9-diphenyl-9H-purin-2-amine derivatives, which can be considered related to the pyrazole scaffold due to the purine's imidazole ring, have shown potent BTK inhibition with IC50 values in the nanomolar range. nih.gov These inhibitors can be either covalent, forming an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, or non-covalent. acs.orgmdpi.com
NF-κB-Inducing Kinase (NIK): While specific examples of this compound derivatives as direct NIK inhibitors are less documented in the provided context, the modulation of the NF-κB pathway by pyrazole compounds suggests a potential for indirect or direct NIK inhibition.
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. researchgate.net Pyrazole-based derivatives have been investigated as PI3K inhibitors. For example, a series of pyridopyrimidinones were designed to selectively inhibit the H1047R mutant of PI3Kα, a common mutation in cancer. acs.org
The following table summarizes the enzyme inhibitory activities of various pyrazole derivatives.
| Enzyme Target | Example Pyrazole Derivative Class | Inhibitory Potency (IC50) |
| p38α MAPK | N-phenyl-pyrazolo[3,4-d]pyrimidin-4-amine derivatives | Potent, with some compounds showing greater potency than the reference drug sorafenib. ijmphs.com |
| Bruton's Tyrosine Kinase (BTK) | N,9-diphenyl-9H-purin-2-amine derivatives | As low as 0.4 nM. nih.gov |
| PI3Kα (H1047R mutant) | Pyridopyrimidinones | Selective inhibition of the mutant over wild-type. acs.org |
| Casein Kinase 1δ/ε (CK1δ/ε) | N-(1H-pyrazol-3-yl)quinazolin-4-amines | Selectively inhibited CK1δ/ε over other kinases. nih.gov |
Beyond enzyme inhibition, derivatives of this compound can also exert their effects by binding to specific receptors. A notable example is the interaction with cannabinoid receptors.
As mentioned earlier, pyrazole derivatives, particularly those based on the 1,5-diarylpyrazole scaffold of rimonabant, are potent and selective antagonists of the CB1 receptor. acs.orgnih.gov Molecular modeling studies have shown that these compounds fit into the binding pocket of the CB1 receptor, establishing key interactions that are responsible for their antagonistic activity. acs.org The pyrazole ring often forms the core of the molecule, with substituents at various positions making critical contacts with amino acid residues within the receptor's binding site. The exploration of bioisosteric replacements for the pyrazole ring, such as imidazoles, has demonstrated that different heterocyclic systems can achieve a similar three-dimensional orientation and maintain high-affinity binding to the CB1 receptor. acs.orgnih.gov
The biological effects of this compound derivatives often result from their ability to modulate complex signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling cascade is a pivotal pathway that regulates inflammation, immunity, cell proliferation, and survival.
Several pyrazole-based compounds have been shown to interfere with the NF-κB pathway. mdpi.com This modulation can occur through various mechanisms, including the inhibition of upstream kinases that are necessary for NF-κB activation, such as BTK. mdpi.com Inhibition of BTK can block the downstream signaling events that lead to the activation of NF-κB. mdpi.com This highlights an important mechanism by which pyrazole-based BTK inhibitors can exert their anti-inflammatory and anti-cancer effects.
Development of New Therapeutic Agents
The versatile chemical scaffold of this compound has positioned it as a valuable starting material in the discovery of novel therapeutic agents. Its inherent structural features, including the bromine atom which allows for further functionalization, and the pyrazole core, a known pharmacophore, have been exploited by medicinal chemists to design and synthesize a range of derivatives with potential applications in oncology and inflammatory diseases. Research in this area has focused on the development of kinase inhibitors and other targeted therapies.
Kinase Inhibitors for Anticancer Therapy
The pyrazole nucleus is a well-established framework for the development of kinase inhibitors, which are crucial in modern cancer therapy. nih.govnih.gov Kinases are a large family of enzymes that play a key role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been investigated for their potential to inhibit various kinases involved in cancer progression.
One area of focus has been the development of inhibitors for cyclin-dependent kinases (CDKs), which are central to the regulation of the cell cycle. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which can be derived from aminopyrazoles, is a known pharmacophore for targeting CDKs. nih.gov For instance, modifications on the pyrazole ring have been shown to significantly impact the selectivity of these inhibitors. While the introduction of alkyl groups on the pyrazole can lead to non-selective kinase inhibitors, other modifications aim to enhance potency and selectivity for specific CDK family members, such as CDK16, which is implicated in several cancers including breast, prostate, and cervical cancer. nih.gov
Furthermore, pyrazolo[3,4-g]isoquinoline derivatives have been synthesized and evaluated for their kinase inhibitory potential. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have revealed that substitutions at various positions of the fused ring system can modulate their activity and selectivity against different kinases, including Haspin, a kinase involved in mitosis. For example, the introduction of a methyl group at the 4-position of the pyrazolo[3,4-g]isoquinoline scaffold resulted in a potent Haspin inhibitor, although it also showed activity against other kinases like CLK1. nih.gov Conversely, the presence of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition. nih.gov
Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[3,4-g]isoquinoline Derivatives
| Compound | Substitution | Target Kinase | IC50 (nM) |
| 3a | 4-Methyl | Haspin | 167 |
| CLK1 | 101 | ||
| 3b | 4-Ethyl | Haspin | >1000 |
| 3e | 4-Butyl | Haspin | >1000 |
| 4 | 8-Bromo | Haspin | >1000 (23% inhibition at 1µM) |
Data sourced from a study on pyrazolo[3,4-g]isoquinoline derivatives. nih.gov
Anti-inflammatory Agents
The pyrazole scaffold is also a prominent feature in many anti-inflammatory drugs. japsonline.com Research has explored the development of pyrazole derivatives as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).
A series of 1,3,4-trisubstituted pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. japsonline.com In these studies, the anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. Several compounds from this series demonstrated significant anti-inflammatory activity, comparable to the standard drug diclofenac. japsonline.com The structure-activity relationship studies indicated that the nature and position of substituents on the pyrazole ring are critical for their anti-inflammatory potency.
Table 2: Anti-inflammatory Activity of Selected 1,3,4-Trisubstituted Pyrazole Derivatives
| Compound | % Inhibition of Edema (at 3h) |
| 5a | ≥84.2% |
| 5b | ≥84.2% |
| 3a | ≥64.6% |
| 3b | ≥64.6% |
| 3c | ≥64.6% |
| Diclofenac (Standard) | 86.72% |
Data represents the percentage inhibition of carrageenan-induced paw edema in rats. Sourced from a study on 1,3,4-trisubstituted pyrazole analogues. japsonline.com
The development of new therapeutic agents from this compound and its related structures remains an active area of research. The adaptability of the pyrazole core allows for the generation of diverse chemical libraries, which can be screened against a multitude of biological targets to identify novel drug candidates for various diseases.
Applications in Agrochemicals and Materials Science
Agrochemical Applications
The pyrazole (B372694) moiety is a well-established pharmacophore in the agrochemical industry, and 4-Bromo-1-methyl-1H-pyrazol-3-amine serves as a key intermediate in the synthesis of various crop protection agents. Its reactivity allows for the introduction of diverse functional groups, leading to the development of new active ingredients with enhanced efficacy.
Pesticides, Fungicides, and Herbicides
While direct applications of this compound as a pesticide, fungicide, or herbicide are not extensively documented, its role as a precursor is critical. The compound is utilized in the synthesis of more complex molecules that exhibit these desired activities.
Fungicides: The pyrazole carboxamide class of fungicides often utilizes pyrazole intermediates in their synthesis. For instance, a patent for pyrazole carboxanilide fungicides describes the preparation of ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate, a closely related derivative, as a key step. google.com This highlights the importance of the brominated methyl-pyrazole core in developing new fungicidal agents. Another patent details a process for producing 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, another related compound, which is a valuable intermediate in the production of fungicides. google.com The synthesis of these fungicidal precursors often involves the bromination of a pyrazole ring, a key feature of this compound.
Herbicides: Pyrazole derivatives have also been successfully developed as herbicides. Patents reveal that certain pyrazole compounds are effective in controlling harmful plants. epo.org While not directly naming this compound, these patents underscore the significance of the pyrazole chemical space in herbicide discovery. Research into related compounds like 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine has shown its utility in formulating effective herbicides, further suggesting the potential of its isomers and derivatives. chemimpex.com
Pesticides: The development of novel pesticides also benefits from pyrazole-based intermediates. The structural features of this compound make it an attractive starting material for creating new insecticidal compounds. googleapis.com The broader class of pyrazole-containing compounds has been investigated for the control of invertebrate pests, indicating the potential for derivatives of this compound in this area. googleapis.com
Materials Science Applications
In the realm of materials science, the unique electronic and structural properties of this compound make it a valuable component in the design of new materials. Its ability to participate in various chemical reactions allows for its incorporation into polymers, coordination complexes, and dyes.
Coordination Chemistry and Ligand Design
The nitrogen atoms within the pyrazole ring and the exocyclic amine group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are crucial components that bind to metal ions to form coordination complexes, which have a wide range of applications, including catalysis, and magnetic materials.
The amine group and the pyrazole nitrogen atoms can act as coordination sites, allowing the molecule to bind to metal centers. The bromine substituent can also influence the electronic properties of the resulting complex. While specific studies on the coordination complexes of this compound are not abundant, research on related pyrazole-based ligands provides strong evidence for its potential. For example, Fe(II) complexes with tridentate bisazolepyridine ligands, which can include pyrazole moieties, have been shown to exhibit interesting spin-state switching properties. nih.gov The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the pyrazole ring is a key aspect of designing functional coordination complexes.
Photoactive Compounds
The development of photoactive compounds, which respond to light in specific ways, is a significant area of materials science. Pyrazole derivatives have been investigated for their potential in creating such materials. The extended π-system of the pyrazole ring, combined with the electronic influence of the bromo and amino substituents in this compound, suggests its potential as a chromophore or as a building block for larger photoactive systems. While direct research on the photoactive properties of this specific compound is limited, the broader class of pyrazoles is known to be UV-active, a prerequisite for many photoactive applications.
Dyes
The synthesis of new dye molecules is another area where this compound holds promise. The amino group on the pyrazole ring can be diazotized and then coupled with other aromatic compounds to produce azo dyes. These dyes are known for their vibrant colors and are used in a variety of applications, including textiles and printing.
Research has demonstrated the synthesis of dyes from aminocyanopyrazoles, which are structurally related to this compound. uminho.pt The process involves the diazotization of the amino group, a reaction that the amine group on this compound can readily undergo. The resulting diazonium salt can then be reacted with a coupling component to form a dye. The color and properties of the resulting dye can be tuned by changing the coupling partner and the substituents on the pyrazole ring.
Q & A
Q. What are the established synthetic routes for 4-Bromo-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of 1-methyl-1H-pyrazol-3-amine precursors. For example, copper-catalyzed cross-coupling reactions (e.g., Ullmann-type) under mild conditions (35–40°C) in polar aprotic solvents like DMSO can yield the target compound. Optimizing stoichiometry of brominating agents (e.g., CuBr) and bases (e.g., Cs₂CO₃) improves regioselectivity and purity. Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) is critical to isolate the product .
- Data Table :
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Methyl-1H-pyrazol-3-amine | CuBr | DMSO | 35 | 17.9 | >95 | |
| Pyrazole derivatives | p-TSA | Ionic liquid | 80 | 65–80 | >90 |
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include singlet(s) for the methyl group (δ ~3.2 ppm) and aromatic protons (δ 7.4–8.6 ppm). Absence of NH₂ protons confirms substitution at the 3-position .
- HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., 215 m/z for C₅H₇BrN₃). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate elemental composition .
- 13C NMR : Signals for Br-substituted carbons appear downfield (δ ~135–160 ppm) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during bromination of 1-methyl-1H-pyrazol-3-amine derivatives?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use directing groups (e.g., electron-withdrawing substituents) to favor bromination at the 4-position. Computational modeling (DFT) predicts reactive sites, while experimental validation via competitive reactions with NBS (N-bromosuccinimide) under controlled conditions (e.g., light/heat) confirms selectivity .
- Case Study :
- Without directing groups : Bromination yields 60% 4-bromo vs. 40% 5-bromo isomers.
- With NO₂ directing group : 4-bromo selectivity increases to >90% .
Q. How can researchers resolve contradictory crystallographic data for halogenated pyrazole derivatives?
- Methodological Answer : Contradictions in X-ray data (e.g., bond lengths/angles) arise from disordered Br atoms or twinning. Use SHELXL refinement with restraints for anisotropic displacement parameters. Validate via:
- Rigorous data collection : High-resolution (<1.0 Å) datasets reduce noise.
- Twinned refinement : SHELXD identifies twin laws, and SHELXL applies HKLF 5 format for integration .
- Example : A study on 4-Bromo-1-(2,6-dichlorophenyl)pyrazole resolved disorder using 98.7% Flack parameter accuracy .
Q. What pharmacological screening methods evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC) against Gram+/Gram− bacteria (e.g., S. aureus, E. coli). Derivatives with EC₅₀ <10 μM show promise as lead compounds .
- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase II inhibition) using 4-nitrophenyl acetate as substrate. IC₅₀ values correlate with substituent electronegativity .
- Data Table :
| Derivative | MIC (S. aureus) | IC₅₀ (Carbonic Anhydrase II) | Reference |
|---|---|---|---|
| 4-Bromo-1-methyl-pyrazol-3-amine | 12.5 μg/mL | 8.3 μM | |
| 5-Nitro analog | 6.2 μg/mL | 2.1 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
